![molecular formula C18H30N8O8 B14175840 [(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl]amino]-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate CAS No. 29266-98-6](/img/structure/B14175840.png)
[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl]amino]-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl]amino]-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including hydroxyl, amino, and carbamate groups, which contribute to its reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursor molecules. The key steps may include:
- Formation of the imidazo[4,5-c]pyridine core through cyclization reactions.
- Introduction of the hydroxyl and amino groups via selective functionalization.
- Coupling of the oxan-3-yl moiety with the imidazo[4,5-c]pyridine core.
- Final carbamate formation through reaction with an appropriate isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The imidazo[4,5-c]pyridine core can be reduced to form more saturated derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the imidazo[4,5-c]pyridine core would yield more saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of amino and hydroxyl groups suggests that it could interact with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects. The imidazo[4,5-c]pyridine core is a common scaffold in drug design, and the compound’s functional groups may contribute to its pharmacological activity.
Industry
In industry, the compound may be used as a precursor for the synthesis of specialty chemicals or materials. Its reactivity and functional groups make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. The imidazo[4,5-c]pyridine core may bind to specific sites on these targets, while the amino and hydroxyl groups may form hydrogen bonds or other interactions.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl]amino]-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the imidazo[4,5-c]pyridine core. This combination may confer unique reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
29266-98-6 |
|---|---|
Molecular Formula |
C18H30N8O8 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl]amino]-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate |
InChI |
InChI=1S/C18H30N8O8/c1-25-4-7(28)10-11(16(25)31)23-18(22-10)24-15-12(26(2)9(29)3-21-6-19)13(30)14(34-17(20)32)8(5-27)33-15/h6-8,10-15,27-28,30H,3-5H2,1-2H3,(H2,19,21)(H2,20,32)(H2,22,23,24)/t7-,8-,10-,11+,12-,13+,14+,15-/m1/s1 |
InChI Key |
VMULEITVZASJMA-BBLFBTFMSA-N |
Isomeric SMILES |
CN1C[C@H]([C@@H]2[C@@H](C1=O)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)N(C)C(=O)CN=CN)O |
Canonical SMILES |
CN1CC(C2C(C1=O)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)N(C)C(=O)CN=CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one](/img/structure/B14175762.png)

![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triethylsilyl)pent-4-ynal](/img/structure/B14175766.png)
![Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14175774.png)
![3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile](/img/structure/B14175781.png)
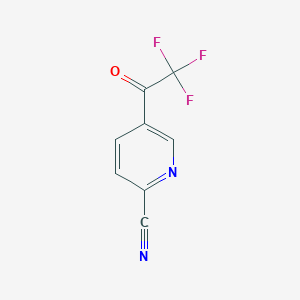
![N,N,N',N''-Tetramethyl-N'-[3-(triethoxysilyl)propyl]guanidine](/img/structure/B14175787.png)
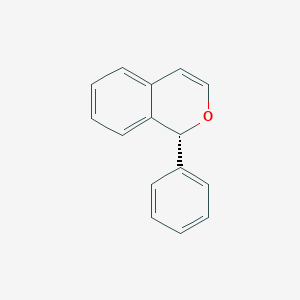
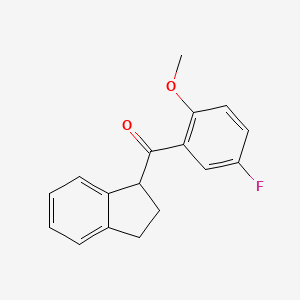

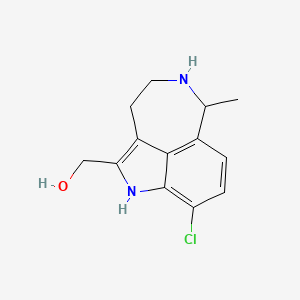
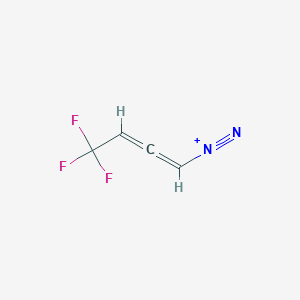
![Pentanamide, N-[[4-[(dimethylamino)phenylmethyl]cyclohexyl]methyl]-5-[methyl[(2,4,6-trichlorophenyl)sulfonyl]amino]-](/img/structure/B14175813.png)
![2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline)](/img/structure/B14175818.png)
